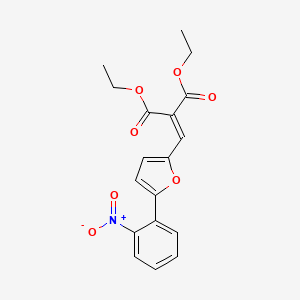

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate

Description

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate is a malonate ester derivative featuring a furan ring substituted with a 2-nitrophenyl group at the 5-position and a methylene-linked malonate moiety at the 2-position. The nitro group at the phenyl ring enhances electron-withdrawing effects, influencing reactivity in cyclization and conjugation reactions, while the malonate ester provides sites for further functionalization .

Properties

IUPAC Name |

diethyl 2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7/c1-3-24-17(20)14(18(21)25-4-2)11-12-9-10-16(26-12)13-7-5-6-8-15(13)19(22)23/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUDSWLEYYAEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with 5-(2-nitrophenyl)furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the methylene bridge between the furan ring and the malonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Diethyl malonate + 5-(2-nitrophenyl)furan-2-carbaldehyde | Base (sodium ethoxide or potassium tert-butoxide) | High |

Chemistry

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. Its unique structure allows for diverse transformations that can lead to novel compounds with potential applications in different fields .

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The nitrophenyl group is believed to enhance its interaction with biological targets, potentially leading to effective therapeutic agents .

Medicine

In medicinal chemistry, Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate is explored for its potential use in drug development. Its structural features may contribute to its efficacy as an anticancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, showcasing its promise as a candidate for further pharmacological evaluation .

Case Studies and Findings

- Antimicrobial Activity : A study demonstrated that derivatives of Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds were found to inhibit bacterial growth effectively, indicating potential for development as new antibiotics .

- Anticancer Properties : Research conducted by the National Cancer Institute showed that compounds derived from this molecule displayed significant cytotoxicity against a panel of cancer cell lines. The mechanism of action appears to involve interference with cellular pathways critical for tumor growth .

- Material Science Applications : In addition to biological applications, this compound has been utilized in material science for developing new polymers and chemical intermediates due to its reactivity and structural versatility.

Mechanism of Action

The mechanism of action of Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate is not fully elucidated. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. The nitrophenyl group may play a crucial role in its interaction with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Chloro vs. Nitro Substituents

- Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate (): Structure: Chloro substituent at the phenyl ring instead of nitro. Properties: The chloro group is moderately electron-withdrawing but less polar than nitro. This reduces the compound’s dipole moment compared to the nitro analog.

- Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate (): Structure: Dual chloro substituents at 2- and 3-positions. Synthesis: Prepared via analogous methods (e.g., condensation of diethyl ethoxymethylene malonate with substituted furans).

Methyl Substituents

- Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate (): Structure: Methyl group at the para position of the phenyl ring. Molecular Weight: 328.36 g/mol (vs. 357.3 g/mol for the nitro analog), highlighting the impact of substituents on physicochemical parameters .

Functional Group Modifications

Amino vs. Nitro Groups

- Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate (15b) (): Structure: Amino linkage instead of furan; nitro group retained. Synthesis: Yielded 81% via condensation of 2-nitroaniline with diethyl ethoxymethylene malonate. Applications: Intermediate for synthesizing quinolone derivatives (e.g., ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate), albeit with low yield (13% for 16b) .

Hydrazone Derivatives

- 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole (): Structure: Incorporates a hydrazone linker and thiazole ring.

Cyclization Potential

- The nitro group in the target compound facilitates electrophilic cyclization reactions. For example, similar malonates undergo cyclization to form quinolones or chromene derivatives under thermal or acidic conditions ().

Biological Activity

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate belongs to a class of compounds known as chalcones. The structure features a furan ring substituted with a nitrophenyl group, which is known to influence its biological properties. The presence of the malonate moiety enhances its reactivity and potential for biological interactions.

Biological Activities

1. Antimicrobial Activity

Chalcones and their derivatives, including diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate, have shown significant antimicrobial properties. They exhibit activity against various strains of bacteria and fungi by targeting essential microbial enzymes and disrupting cellular processes. For instance, studies have indicated that chalcones can inhibit DNA gyrase and other vital enzymes in bacterial cells, leading to cell death .

2. Antiviral Properties

Research has demonstrated that compounds similar to diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate possess antiviral activity. They can inhibit viral replication by interfering with viral enzymes such as proteases and integrases, which are crucial for the viral life cycle . The ability to combat drug-resistant strains further emphasizes their therapeutic potential.

3. Anticancer Effects

The anticancer potential of diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate has been explored in various studies. Chalcones are noted for their ability to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and the activation of caspases . In vitro studies have shown that they can inhibit the proliferation of several cancer cell lines, suggesting their role as potential anticancer agents.

The biological activity of diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways within microorganisms and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis or necrosis.

- Modulation of Signaling Pathways : Chalcones can affect various signaling pathways related to inflammation and cell survival, enhancing their therapeutic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several chalcone derivatives, including diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate). The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on multidrug-resistant strains .

Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines demonstrated that diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate inhibited cell growth by inducing apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.